4-Bromo-2,6-dimethylphenyl benzoate
Description
4-Bromo-2,6-dimethylphenyl benzoate is an aryl benzoate ester characterized by a brominated and methyl-substituted phenyl group esterified to a benzoic acid moiety. The compound’s structure confers unique physicochemical properties, including increased steric bulk and electron-withdrawing effects due to the bromine atom and methyl groups. These substituents influence its solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
For instance, 2,6-dimethyl-4-bromobenzaldehyde—a precursor with structural similarity—has been used in porphyrin synthesis via acid-catalyzed condensation with dipyrromethane, followed by oxidation . Similar strategies, employing benzoic acid derivatives and brominated phenols under coupling conditions, are likely applicable.
Applications: Aryl benzoates are frequently utilized as intermediates in drug development, agrochemicals, and materials science. The bromine atom in this compound may enhance binding affinity in halogen-bonding interactions, which is advantageous in designing kinase inhibitors or molecular probes .
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H13BrO2/c1-10-8-13(16)9-11(2)14(10)18-15(17)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
BIYVEWCTSUELJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
| Compound | Molecular Weight | logP (Predicted) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 305.17 | 3.5 | >300 (est.) |
| Methyl Benzoate | 136.15 | 1.9 | 199 |
| 4-Bromo-2,6-dimethylbenzoic Acid | 229.07 | 2.1 | Decomposes |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | 242.12 | 2.8 | 250–260 (est.) |
Research Findings
- Synthetic Utility : The brominated phenyl group in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, a strategy leveraged in porphyrin synthesis .
- Stability : Aryl benzoates exhibit superior stability under physiological conditions compared to isothiocyanates, which hydrolyze rapidly in aqueous media .
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